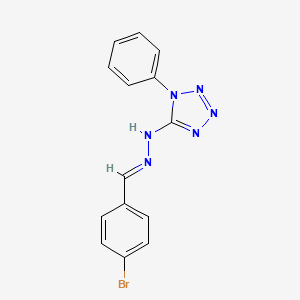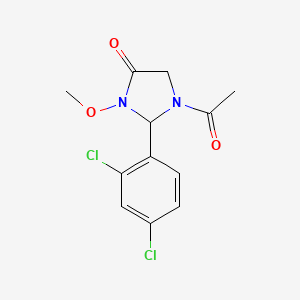
1-acetyl-2-(2,4-dichlorophenyl)-3-methoxy-4-imidazolidinone
Vue d'ensemble
Description
1-Acetyl-2-(2,4-dichlorophenyl)-3-methoxy-4-imidazolidinone, also known as aclometasone, is a synthetic glucocorticoid that is used as a topical anti-inflammatory agent. It is commonly used to treat skin conditions such as eczema, psoriasis, and dermatitis. The chemical structure of aclometasone contains an imidazolidinone ring and a dichlorophenyl group, which are responsible for its anti-inflammatory properties.
Mécanisme D'action
Aclometasone works by binding to glucocorticoid receptors in the cytoplasm of cells, which leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes. This results in a reduction in inflammation and itching.
Biochemical and Physiological Effects:
Aclometasone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha. It also inhibits the activity of phospholipase A2, which is involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
Aclometasone is a useful tool for studying the mechanisms of inflammation and for developing new treatments for inflammatory skin conditions. However, its use is limited by its potential side effects, which include skin thinning, striae, and telangiectasia.
Orientations Futures
There are a number of future directions for research on 1-acetyl-2-(2,4-dichlorophenyl)-3-methoxy-4-imidazolidinone. One area of interest is the development of new formulations of this compound that are more effective and have fewer side effects. Another area of interest is the study of the molecular mechanisms of this compound's anti-inflammatory effects. Finally, there is a need for more clinical trials to determine the safety and efficacy of this compound in the treatment of various skin conditions.
Applications De Recherche Scientifique
Aclometasone has been extensively studied for its anti-inflammatory properties and its potential use in the treatment of various skin conditions. In a study conducted by Kligman and Mills, 1-acetyl-2-(2,4-dichlorophenyl)-3-methoxy-4-imidazolidinone was found to be effective in reducing inflammation and itching in patients with eczema. Another study conducted by Frosch et al. showed that this compound was effective in reducing inflammation and redness in patients with contact dermatitis.
Propriétés
IUPAC Name |
1-acetyl-2-(2,4-dichlorophenyl)-3-methoxyimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3/c1-7(17)15-6-11(18)16(19-2)12(15)9-4-3-8(13)5-10(9)14/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPERESUGKHUSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)N(C1C2=C(C=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B3849571.png)
![3-[(4-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3849591.png)
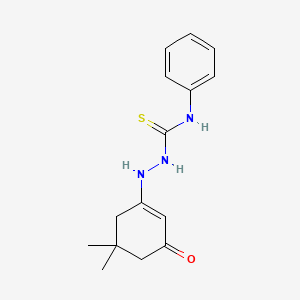
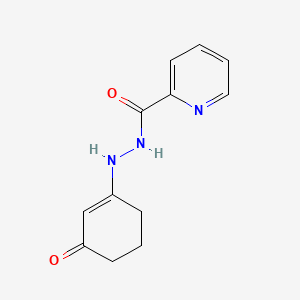
![3-bromo-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)benzohydrazide](/img/structure/B3849606.png)
![2-methyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)propanohydrazide](/img/structure/B3849618.png)

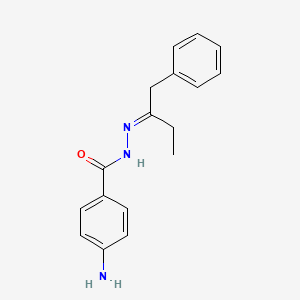
![N'-[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]-3-nitrobenzohydrazide](/img/structure/B3849635.png)
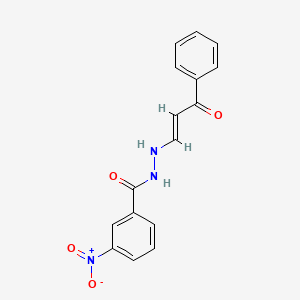
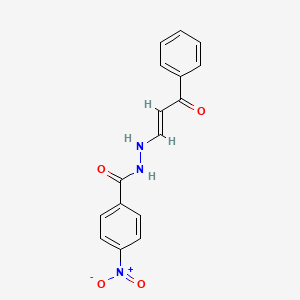
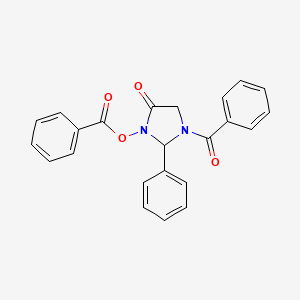
![3-{[(4-methylphenyl)sulfonyl]amino}propyl (4-nitrophenyl)carbamate](/img/structure/B3849658.png)
